3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

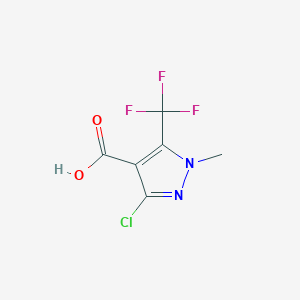

3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 161038-55-7) is a halogenated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a methyl group at position 1, and a chlorine atom at position 3 of the pyrazole ring. The carboxylic acid moiety at position 4 enhances its reactivity, making it a versatile intermediate in agrochemical and pharmaceutical synthesis . The compound’s molecular formula is C₆H₄ClF₃N₂O₂, with a molecular weight of 228.56 g/mol. Its structural features contribute to high lipophilicity and metabolic stability, which are critical for bioactive molecule design .

Structure

3D Structure

Properties

Molecular Formula |

C6H4ClF3N2O2 |

|---|---|

Molecular Weight |

228.55 g/mol |

IUPAC Name |

3-chloro-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C6H4ClF3N2O2/c1-12-3(6(8,9)10)2(5(13)14)4(7)11-12/h1H3,(H,13,14) |

InChI Key |

WDDUFLQJTJKWOG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)Cl)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis often begins with ethyl 4,4,4-trifluoroacetoacetate or analogous β-keto esters. For example:

Key Reaction:

Cyclocondensation with Methylhydrazine

Regioselective pyrazole ring formation is achieved by reacting diketones with methylhydrazine under controlled conditions:

-

Temperature control : Reactions at -20°C to 10°C ensure optimal regiochemistry.

-

Solvent systems : Toluene or dichloromethane are preferred for phase separation post-reaction.

Example :

A solution of 3-dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione in CH₂Cl₂ is added dropwise to methylhydrazine at -20°C, yielding 3-trifluoromethyl-1-methyl-4-acetylpyrazole with >95% purity.

Chlorination Strategies

Comparative Analysis of Synthetic Methods

Optimization and Industrial-Scale Considerations

Temperature and Solvent Effects

Catalytic Improvements

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Synthetic Routes

Various synthetic methods have been developed for the preparation of 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Common approaches include:

- Condensation Reactions: Utilizing carboxylic acids and pyrazole derivatives.

- Electrophilic Aromatic Substitution: Introducing chlorine and trifluoromethyl groups at specific positions on the pyrazole ring.

- Functional Group Transformations: Modifying existing pyrazole compounds to incorporate the desired functional groups.

Each method presents different yields and purities, affecting their applicability in research and industrial settings.

Scientific Research Applications

The compound has shown promise in several research areas:

Pharmaceutical Applications

- Antimicrobial Activity: Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds related to this compound have been tested for their effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing zones of inhibition up to 19 mm .

- Enzyme Inhibition Studies: The interactions of this compound with biological enzymes are under investigation to assess its potential as a therapeutic agent. Understanding these interactions can lead to insights into its mechanism of action and potential side effects.

Agrochemical Applications

- Herbicide Development: The unique structure of this compound allows it to act as a selective herbicide, targeting specific weed species while minimizing damage to crops. Research is ongoing to optimize its efficacy and reduce environmental impact.

- Pesticide Formulations: Its chemical properties make it suitable for incorporation into pesticide formulations aimed at enhancing crop protection against pests.

Case Study 1: Antimicrobial Activity

A study published in RSC Advances reported the synthesis of various pyrazole derivatives, including those based on this compound. These derivatives exhibited excellent antimicrobial activity against a range of microorganisms, with specific compounds showing remarkable inhibition against Gram-negative bacteria .

Case Study 2: Structure-Activity Relationship

Research conducted on the structure-activity relationship (SAR) of pyrazole derivatives highlighted how modifications in functional groups affect biological activity. The presence of electron-withdrawing groups like trifluoromethyl significantly enhanced the antimicrobial properties of certain derivatives .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole | Similar pyrazole structure | Different substitution pattern |

| 4-Chloro-3-trifluoromethyl-pyrazole | Trifluoromethyl group at different position | Varying reactivity due to position |

| 3-Amino-5-(trifluoromethyl)-pyrazole | Amino group instead of carboxylic acid | Potentially different biological activity |

This comparison illustrates how variations in functional groups and their positions can lead to significant differences in chemical behavior and applications.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyrazole-4-carboxylic acid derivatives:

Key Observations :

- Chlorine vs. Trifluoromethyl at Position 3: The target compound’s chlorine substituent increases molecular weight by ~35 g/mol compared to its non-chlorinated analog (CAS 113100-53-1).

- Pyridinyl vs. Pyrazole Core : The pyridinyl-substituted analog (CAS 1305711-84-5) exhibits a larger molecular weight (368.62 g/mol) and altered π-π stacking properties, which may influence crystallographic applications .

- Amide vs. Acid Derivatives : Carboxamide derivatives (e.g., 3a) show lower melting points (~133°C) compared to carboxylic acids, likely due to reduced hydrogen bonding .

Biological Activity

3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- IUPAC Name : 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- Molecular Formula : C6H4ClF3N2O2

- Molecular Weight : 228.56 g/mol

- CAS Number : 128455-63-0

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : The synthesis often begins with 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

- Reagents : Common reagents include carboxylic acids and activating agents such as coupling reagents.

- Reaction Conditions : The reactions are usually conducted under controlled temperatures and may require solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

- Lung Cancer

- Colorectal Cancer

- Breast Cancer (MDA-MB-231)

The compound's mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in affected cells .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against several bacterial strains. It has been shown to inhibit the growth of:

- Staphylococcus aureus

- Escherichia coli

The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes that are crucial for cell survival and proliferation.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing them from dividing and promoting apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, further contributing to cell death in cancerous cells .

Study 1: Anticancer Efficacy

A study published in ACS Omega evaluated the anticancer efficacy of various pyrazole derivatives, including this compound. The results showed significant inhibition of cell growth in breast and lung cancer models, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against common pathogens. The findings revealed that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Data Summary Table

Q & A

Q. What are the established synthetic routes for 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and what are their key intermediates?

Methodological Answer: Synthesis typically involves multi-step reactions:

- Cyclocondensation : Reacting β-keto esters (e.g., ethyl acetoacetate) with hydrazine derivatives to form the pyrazole core .

- Halogenation : Introducing the chloro substituent via electrophilic substitution (e.g., using Cl₂ or NCS) at position 3, guided by directing effects of the trifluoromethyl group .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under basic conditions (NaOH/EtOH) . Key intermediates include 5-(trifluoromethyl)-1-methylpyrazole esters, with regiochemistry controlled by steric and electronic factors .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Look for signals at δ ~2.5–3.5 ppm (methyl groups), δ ~7.5–8.5 ppm (aromatic protons if present), and δ ~160–170 ppm (carboxylic acid carbonyl) .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1150–1250 cm⁻¹ (C-F stretches from the trifluoromethyl group) .

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (C₇H₅ClF₃N₂O₂; calc. ~256.58 g/mol) and fragments indicative of chloro and trifluoromethyl loss .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Enzyme Inhibition : Used as a scaffold for targeting cyclooxygenase (COX) or kinases due to its rigid pyrazole core and electron-withdrawing groups .

- SAR Studies : Modifications at positions 1 (methyl) and 5 (trifluoromethyl) enhance metabolic stability and binding affinity .

- Prodrug Development : The carboxylic acid group facilitates conjugation with esters or amides for improved bioavailability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve regioselectivity during halogenation of the pyrazole ring?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at position 3 due to stabilization of transition states .

- Catalysts : Lewis acids (e.g., FeCl₃) direct chloro substitution by coordinating with the trifluoromethyl group’s electron-withdrawing effects .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions (e.g., dihalogenation) . Validation via HPLC-MS and X-ray crystallography is critical to confirm regiochemistry .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, IC₅₀ protocols) to isolate variables like purity or solvent effects .

- Computational Modeling : Use DFT or molecular docking to predict binding modes and identify structural motifs critical for activity .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-(4-chlorophenyl) analogs) to identify trends in substituent effects .

Q. How does the trifluoromethyl group influence the compound’s material science applications, such as polymer stabilization?

Methodological Answer:

- Thermal Stability : The CF₃ group enhances thermal resistance by reducing chain mobility in polymers, validated via TGA (decomposition >250°C) .

- Hydrophobicity : Contact angle measurements show increased water repellency in coatings incorporating this compound, critical for corrosion-resistant materials .

- Synergistic Effects : Co-polymerization with acrylates improves UV stability, assessed via accelerated weathering tests .

Q. What mechanistic insights explain the compound’s variable efficacy in enzyme inhibition studies?

Methodological Answer:

- pH-Dependent Ionization : The carboxylic acid group’s pKa (~3–4) affects binding in enzymes with pH-sensitive active sites (e.g., serine proteases) .

- Steric Hindrance : Methyl and trifluoromethyl groups may block access to catalytic pockets, studied via mutagenesis and kinetic assays .

- Allosteric Modulation : Fluorescence quenching experiments reveal non-competitive inhibition mechanisms in some targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.